molecular formula C14H16O B1587573 2-Methoxy-6-propylnaphthalene CAS No. 94134-18-6

2-Methoxy-6-propylnaphthalene

Cat. No.: B1587573
CAS No.: 94134-18-6
M. Wt: 200.28 g/mol
InChI Key: DEMSTJLFNCGWTN-UHFFFAOYSA-N
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Description

2-Methoxy-6-propylnaphthalene is an organic compound with the molecular formula C14H16O. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon and a propyl group is attached to the sixth carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-propylnaphthalene typically involves the alkylation of 2-methoxynaphthalene with a propyl halide in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Materials: 2-Methoxynaphthalene and propyl halide (e.g., propyl bromide).

    Catalyst: A strong base such as sodium hydride or potassium tert-butoxide.

    Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The process involves:

    Continuous Flow Reactors: Use of tubular reactors to maintain a steady flow of reactants.

    Temperature Control: Precise control of reaction temperature to optimize the reaction rate.

    Purification: Use of distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-propylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the available positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of 2-methoxy-6-propylbenzaldehyde.

    Reduction: Formation of 2-methoxy-6-propyltetralin.

    Substitution: Formation of various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

2-Methoxy-6-propylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the manufacture of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-propylnaphthalene involves its interaction with specific molecular targets. The methoxy and propyl groups influence the compound’s electronic properties, making it reactive towards electrophiles and nucleophiles. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Lacks the propyl group, making it less hydrophobic.

    6-Propyl-2-naphthol: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.

    2-Ethoxy-6-propylnaphthalene: Has an ethoxy group instead of a methoxy group, affecting its electronic properties.

Uniqueness

2-Methoxy-6-propylnaphthalene is unique due to the presence of both methoxy and propyl groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

2-methoxy-6-propylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-3-4-11-5-6-13-10-14(15-2)8-7-12(13)9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMSTJLFNCGWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20916376
Record name 2-Methoxy-6-propylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94134-18-6
Record name 2-Methoxy-6-propylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94134-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-propylnaphthalene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-6-propylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-propylnaphthalene
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Synthesis routes and methods

Procedure details

To a solution of 200 g of 2-bromo-6-methoxynaphthalene and 2.5 g of dichloro[1,2-bis(diphenylphosphino)ethane] nickel (II) in 200 ml of tetrahydrofuran (THF) was added dropwise a Grignard reagent prepared from 125 g of propyl bromide and 27 g of magnesium under nitrogen atomsphere. The reaction mixture was further stirred for 1 hour, and then poured into water. To the reaction mixture was then added diluted hydrochloric acid. The resulting organic phase was then separated. The resulting aqueous phase was extracted with toluene. The organic phase and the material thus extracted were together washed sequentially with water, saturated aqueous solution of sodium bicarbonate, water and saturated brine, and then dehydrated and dried over anhydrous sodium sulfate. The solvent was then distilled off to obtain 172 g of 2-methoxy-6-propylnaphthalene.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
dichloro[1,2-bis(diphenylphosphino)ethane] nickel (II)
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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